molecular formula C23H28O3 B14644278 Nonyl 4-benzoylbenzoate CAS No. 53912-02-0

Nonyl 4-benzoylbenzoate

Cat. No.: B14644278
CAS No.: 53912-02-0
M. Wt: 352.5 g/mol
InChI Key: HHHHWTWRWHOEQL-UHFFFAOYSA-N
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Description

Nonyl 4-benzoylbenzoate is an organic compound that belongs to the class of benzoylbenzoates It is characterized by the presence of a nonyl group attached to the 4-position of the benzoylbenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonyl 4-benzoylbenzoate typically involves the esterification of 4-benzoylbenzoic acid with nonanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows: [ \text{4-Benzoylbenzoic acid} + \text{Nonanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Nonyl 4-benzoylbenzoate can undergo various chemical reactions, including:

    Oxidation: The nonyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The benzoyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Nonyl 4-carboxybenzoate.

    Reduction: Nonyl 4-hydroxybenzoate.

    Substitution: Nonyl 4-bromobenzoylbenzoate.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Nonyl 4-benzoylbenzoate involves its interaction with cellular membranes, leading to disruption of membrane integrity. This membranolytic activity is particularly effective against biofilms, making it a promising candidate for antifungal applications . The compound may also interact with specific molecular targets, such as enzymes involved in ergosterol synthesis, thereby inhibiting fungal growth.

Comparison with Similar Compounds

Nonyl 4-benzoylbenzoate can be compared with other benzoylbenzoate derivatives, such as:

Uniqueness: this compound is unique due to its specific nonyl substitution, which imparts distinct chemical and biological properties

Properties

CAS No.

53912-02-0

Molecular Formula

C23H28O3

Molecular Weight

352.5 g/mol

IUPAC Name

nonyl 4-benzoylbenzoate

InChI

InChI=1S/C23H28O3/c1-2-3-4-5-6-7-11-18-26-23(25)21-16-14-20(15-17-21)22(24)19-12-9-8-10-13-19/h8-10,12-17H,2-7,11,18H2,1H3

InChI Key

HHHHWTWRWHOEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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